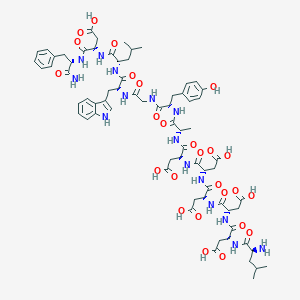
3-(1-Methylpyrrolidin-3-yl)-1,1-diphenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylpyrrolidin-3-yl)-1,1-diphenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is also known as MPDPU and has a molecular formula of C20H22N2O.
Mécanisme D'action
The mechanism of action of MPDPU in cancer treatment involves the inhibition of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and proliferation. By inhibiting CK2, MPDPU can induce cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
MPDPU has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis, and inhibition of cancer cell growth. Additionally, MPDPU has also been shown to exhibit antioxidant activity and can protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPDPU in lab experiments is its potent anti-tumor activity, which makes it an attractive candidate for cancer research. Additionally, MPDPU is relatively easy to synthesize and purify, making it readily available for use in various experiments. However, one of the limitations of using MPDPU is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on MPDPU, including:
1. Investigating the potential use of MPDPU as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the mechanism of action of MPDPU in more detail to identify potential targets for drug development.
3. Developing new synthesis methods for MPDPU that are more efficient and cost-effective.
4. Investigating the potential use of MPDPU as a catalyst in various chemical reactions.
5. Exploring the potential use of MPDPU in combination with other drugs for cancer treatment to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of MPDPU can be achieved through a multistep process that involves the reaction of 1-methylpyrrolidine with diphenylisocyanate. The resulting product is then subjected to further reactions, including hydrogenation and purification, to obtain the final product.
Applications De Recherche Scientifique
MPDPU has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Studies have shown that MPDPU exhibits potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MPDPU has also been investigated for its potential use as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
19985-21-8 |
|---|---|
Nom du produit |
3-(1-Methylpyrrolidin-3-yl)-1,1-diphenylurea |
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-(1-methylpyrrolidin-3-yl)-1,1-diphenylurea |
InChI |
InChI=1S/C18H21N3O/c1-20-13-12-15(14-20)19-18(22)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,19,22) |
Clé InChI |
TUEBKYWYOWCPLP-UHFFFAOYSA-N |
SMILES |
CN1CCC(C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CN1CCC(C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
3-(1-Methyl-3-pyrrolidinyl)-1,1-diphenylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



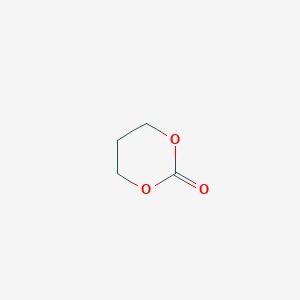
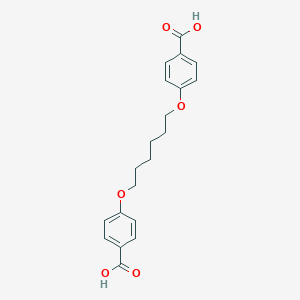
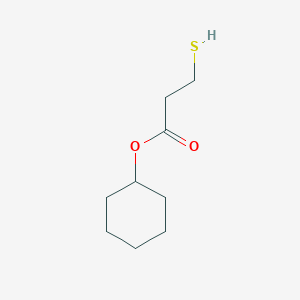
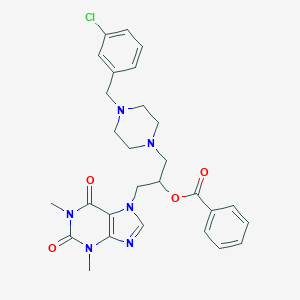
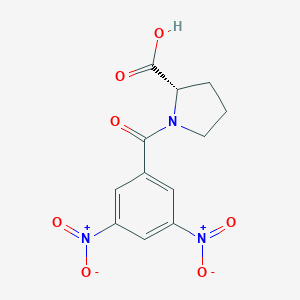
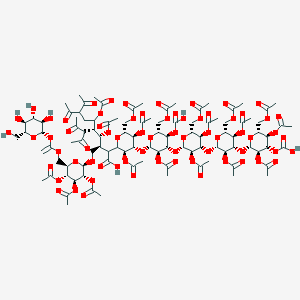
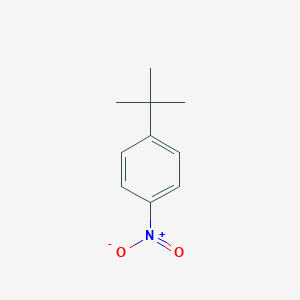
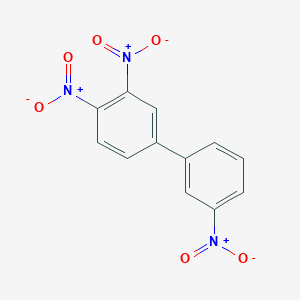
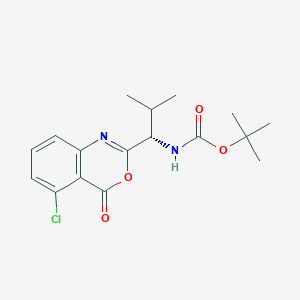
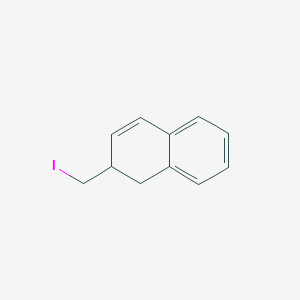
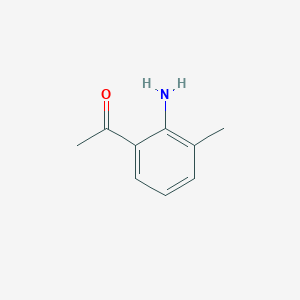
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
